![molecular formula C18H18N2O5S2 B2485388 methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate CAS No. 2034594-26-6](/img/structure/B2485388.png)

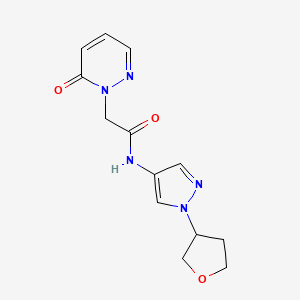

methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

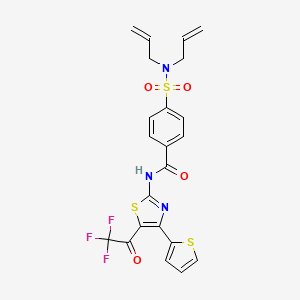

Benzo[b]thiophene is a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are usually synthesized through a coupling cyclization reaction . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

- Researchers have explored the anticancer effects of benzo[b]thiophene-diaryl urea derivatives, including this compound. Specifically, compound 17d demonstrated significant antiproliferative activity against HT-29 and A549 cancer cell lines, comparable to the positive reference drug sorafenib. It induced apoptosis and cell cycle arrest in HT-29 cells, making it a promising scaffold for further optimization in anticancer drug development .

- The synthetic thiophene moiety in this compound may contribute to its antimicrobial properties. Further investigations are warranted to explore its efficacy against specific bacterial strains, such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

- Researchers have studied the thermal denaturation of DNA using temperature-controlled spectrometry. This compound’s interaction with DNA could have implications in drug design and therapeutic applications .

- Although not directly studied for anti-HIV activity, similar indole derivatives have shown promise. Molecular docking studies of indolyl and oxochromenyl xanthenone derivatives revealed their potential as anti-HIV agents. Further exploration of this compound’s activity against HIV is warranted .

- The benzo[b]thiophene core may participate in transition metal-catalyzed reactions. For instance, Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction, could be explored using this compound as a substrate .

Anticancer Potential

Antimicrobial Activity

DNA Interaction Studies

Anti-HIV Potential

Transition Metal-Catalyzed Reactions

Mechanism of Action

Target of Action

The compound contains a benzothiophene moiety, which is found in many biologically active compounds . .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a benzothiophene ring have been shown to interact with various biological targets, leading to different physiological effects .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and targets .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, some benzothiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

properties

IUPAC Name |

methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-25-18(22)20-12-6-8-13(9-7-12)27(23,24)19-10-16(21)15-11-26-17-5-3-2-4-14(15)17/h2-9,11,16,19,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZFVQAEMHCGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)

![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)